
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyazetidine Hydrochloride: Used in the preparation of isoxazole-thiazole derivatives and as a receptor inverse agonist for cognitive disorders.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride: Investigated for its neuroprotective effects on brain ischemia/reperfusion injury.
Uniqueness
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is unique due to its specific structural features and the presence of the methoxy-naphthyl group, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H16ClNO |
|---|---|
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
3-(6-methoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14;/h2-7,13,15H,8-9H2,1H3;1H |
InChI-Schlüssel |
ADKRCJQVJDDJTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




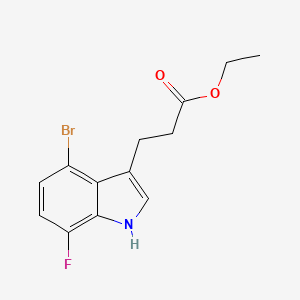
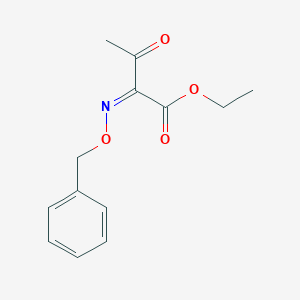
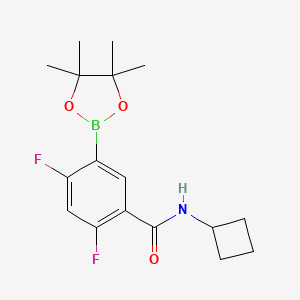
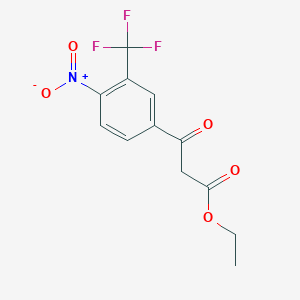
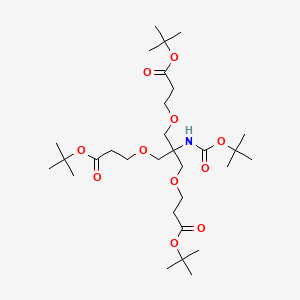
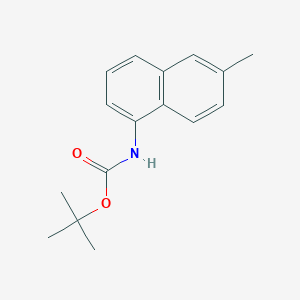
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
